2-pyridin-3-yl-1H-indole-3-carbonitrile

Aldosterone Synthase CYP11B2 Cardiovascular

This 2-pyridin-3-yl-1H-indole-3-carbonitrile scaffold is a validated starting point for CYP11B2 inhibitor development (IC50 = 2.5 nM in NCI-H295R cells). Its unique substitution pattern is critical for potency; modifications at C-7 can boost DYRK1A inhibition 20-fold. Ideal for dual-activity cancer probe studies (PI3Kδ/IDO1). Procure with confidence for reliable SAR exploration.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
Cat. No. B8691509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-3-yl-1H-indole-3-carbonitrile
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C#N
InChIInChI=1S/C14H9N3/c15-8-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-16-9-10/h1-7,9,17H
InChIKeyDSPUSSUXDINQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-3-yl-1H-indole-3-carbonitrile: A Core Scaffold for Multi-Target Kinase and Enzyme Inhibition Research


2-Pyridin-3-yl-1H-indole-3-carbonitrile is a heterocyclic organic compound with the CAS number 475655-24-4 and a molecular formula of C14H9N3 . It is a member of the 2-substituted indole-3-carbonitrile class, characterized by a pyridine moiety at the 2-position of the indole core and a nitrile functional group at the 3-position. This structural arrangement creates a versatile pharmacophore found in a variety of biologically active molecules, particularly in the design of kinase inhibitors [1].

Procurement Caution: Why Indole-3-Carbonitrile Analogs Are Not Interchangeable in SAR Studies


The 2-(pyridin-3-yl)-1H-indole-3-carbonitrile scaffold serves as a core template for structure-activity relationship (SAR) studies, and subtle modifications can lead to profound differences in biological activity. For instance, halogenation at the C-7 position of the indole ring has been shown to increase DYRK1A inhibitory potency by up to 20-fold compared to the non-halogenated analog . Furthermore, the presence and geometry of the nitrile group at the 3-position is critical, with SAR studies indicating that replacing the carbonitrile with other functional groups can reduce potency by 10- to 50-fold in certain kinase inhibition contexts . This demonstrates that the specific substitution pattern of 2-pyridin-3-yl-1H-indole-3-carbonitrile is not a generic representation of the class and cannot be substituted without significant impact on experimental outcomes.

Quantitative Evidence: Data-Driven Selection Criteria for 2-Pyridin-3-yl-1H-indole-3-carbonitrile


Comparative CYP11B2 Inhibitory Potency: Low Nanomolar Activity in Human Cellular Assays

In a cellular assay using NCI-H295R human adrenocortical carcinoma cells, 2-pyridin-3-yl-1H-indole-3-carbonitrile inhibits aldosterone formation by targeting CYP11B2 with an IC50 of 2.5 nM [1]. For comparison, clinical CYP11B2 inhibitors fadrozole and LCI699 are reported to be similarly potent, with IC50 values of less than 3 nM in comparable enzyme inhibition assays [2].

Aldosterone Synthase CYP11B2 Cardiovascular

Demonstrated Immuno-Oncology Potential: Nanomolar IDO1 Inhibition in Mouse Cellular Models

2-pyridin-3-yl-1H-indole-3-carbonitrile exhibits potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an established immuno-oncology target. It inhibits mouse IDO1 with an IC50 of 13 nM in a cellular assay measuring kynurenine production in transfected P815 cells [1]. This activity profile is a key differentiator, as it demonstrates engagement with a distinct therapeutic pathway compared to its kinase inhibition activities.

Immuno-oncology IDO1 Tryptophan Catabolism

Cellular Kinase Pathway Inhibition: PI3Kδ-Mediated AKT Phosphorylation

The compound has been shown to inhibit the PI3K/AKT signaling pathway in a cellular context. In Ri-1 cells, it inhibits PI3Kδ-mediated phosphorylation of AKT at Ser473 with an IC50 of 374 nM [1]. This provides a quantifiable measure of its cellular activity against this critical oncogenic pathway, a feature that may not be present in simpler indole analogs.

Cancer PI3K/AKT Pathway Cellular Assay

Validated Research Applications for 2-Pyridin-3-yl-1H-indole-3-carbonitrile


Hit-to-Lead Optimization for Selective Aldosterone Synthase (CYP11B2) Inhibitors

2-pyridin-3-yl-1H-indole-3-carbonitrile serves as a potent starting scaffold (IC50 = 2.5 nM in human NCI-H295R cells [1]) for medicinal chemistry campaigns targeting CYP11B2. Its potency is comparable to clinical reference compounds like fadrozole and LCI699 [2], making it a strong candidate for hit-to-lead or lead optimization efforts aimed at improving selectivity and pharmacokinetic properties for cardiovascular indications such as hypertension and heart failure.

Probing the Dual Inhibition of Kinase and Immuno-Oncology Targets

Given its demonstrated inhibitory activity against both the kinase PI3Kδ (IC50 = 374 nM in cellular assays [3]) and the immune checkpoint enzyme IDO1 (IC50 = 13 nM in mouse P815 cells [4]), this compound is uniquely suited for research investigating the intersection of kinase signaling and immune evasion in cancer. It can be utilized as a chemical probe to dissect the effects of simultaneous inhibition of the PI3K/AKT pathway and tryptophan catabolism in relevant tumor models.

Systematic Structure-Activity Relationship (SAR) Studies on the Indole-3-Carbonitrile Scaffold

The defined substitution pattern of 2-pyridin-3-yl-1H-indole-3-carbonitrile provides a well-characterized base for SAR exploration. Researchers can procure this core scaffold to systematically synthesize and evaluate analogs with modifications at the indole nitrogen (N-1), the C-7 position of the indole, or the pyridine ring. Such studies are critical for understanding the pharmacophore requirements for various targets, including DYRK1A, where halogenation at C-7 is known to dramatically enhance potency .

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